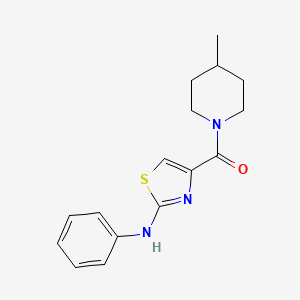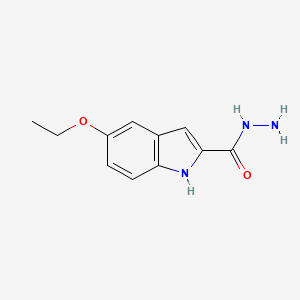
(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid” is a type of organoboron compound . Its molecular formula is C8H13BN2O2, with an average mass of 180.012 Da .
Molecular Structure Analysis
The molecular structure of “(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group and a dimethylamino group attached . The exact positions of these groups on the pyridine ring can be inferred from the name of the compound.Chemical Reactions Analysis
Boronic acids, including “(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction .Applications De Recherche Scientifique
Organic Optoelectronics and OLEDs
Boron-containing compounds, specifically those based on the BODIPY platform, have emerged as promising materials for organic optoelectronics. Their applications span from sensors to organic photovoltaics and, notably, organic light-emitting diodes (OLEDs). BODIPY-based materials are explored for their potential as 'metal-free' infrared emitters, benefiting from properties such as aggregation-induced emission (AIE) to improve OLED performance (Squeo & Pasini, 2020).
Drug Discovery and Boronic Acid Drugs
The integration of boronic acids into drug discovery has been on the rise, with the FDA and Health Canada approving several boronic acid drugs. These compounds are valued for potentially enhancing drug potency or improving pharmacokinetic profiles. The review by Plescia & Moitessier (2020) explores the discovery processes of boronic acid drugs, highlighting the role of boronic acids in enhancing medicinal chemistry endeavors (Plescia & Moitessier, 2020).
Chemical Sensors
Boronic acid sensors with double recognition sites, including diboronic acids and monoboronic acids with another binding moiety, offer improved binding affinity and selectivity. These sensors are capable of recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide, among others. The review by Bian et al. (2019) summarizes the developments in boronic acid-based sensors, providing insights into their applications and the rules governing their binding mechanisms (Bian et al., 2019).
Antifungal and Insecticidal Applications
Boron compounds, including boronic acids and boric acid, exhibit significant bioactivity, such as antifungal and insecticidal properties. Tavaborole, for example, is a boron-containing compound approved for the treatment of onychomycosis. The review by Arvanitis et al. (2020) discusses the mechanisms of action of these compounds, suggesting that boric acid and related compounds inhibit protein synthesis through interactions with ribose-containing moieties (Arvanitis, Rook, & Macreadie, 2020).
Environmental Applications: Boron Removal in Desalination
In seawater desalination, the removal of boron is critical for producing drinking water that meets health standards. The review by Tu, Nghiem, & Chivas (2010) focuses on the removal of boron using reverse osmosis (RO) and nanofiltration (NF) membranes, analyzing key factors that influence boron rejection and highlighting the need for further optimization and fundamental research to enhance boron removal efficiency (Tu, Nghiem, & Chivas, 2010).
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and proteins, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .
Mode of Action
The mode of action of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid is likely to involve the formation of reversible covalent bonds with its targets. This is a characteristic feature of boronic acids and their derivatives
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical processes, including the synthesis of non-ribosomal peptides and polyketides . They can also act as catalysts in certain biochemical reactions .
Pharmacokinetics
It’s known that the stability of boronic acids and their derivatives can be influenced by factors such as ph and the presence of diols . These factors can affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Boronic acids and their derivatives are known to exhibit various biological activities, including acting as protease inhibitors . The compound’s effects would depend on its specific interactions with its targets.
Action Environment
The action, efficacy, and stability of (6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their derivatives . Additionally, the presence of diols, which boronic acids can form reversible covalent bonds with, can also influence the compound’s action .
Orientations Futures
Boronic acids, including “(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid”, have potential applications in various fields such as catalysis, materials science, biology, and imaging . Their use in Suzuki–Miyaura cross-coupling reactions is particularly significant, as this reaction is one of the most widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Propriétés
IUPAC Name |
[6-(dimethylamino)-4-methylpyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2/c1-6-4-8(11(2)3)10-5-7(6)9(12)13/h4-5,12-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPDQSRAEJAOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Dimethylamino)-4-methylpyridin-3-yl)boronic acid | |
CAS RN |
535934-70-4 |
Source


|
| Record name | 535934-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

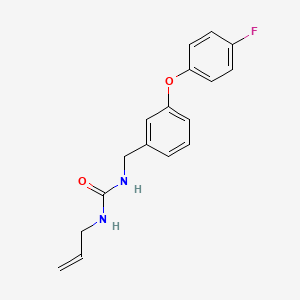
![2-(1-cyclopentyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2809897.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2809902.png)
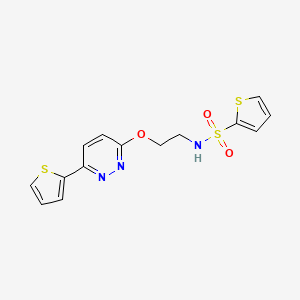
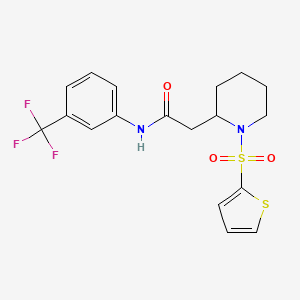
![5-Benzyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2809907.png)


![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2809912.png)
